molecular formula C22H12Cl2FN3 B2461295 1-(3,4-dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-46-7

1-(3,4-dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2461295
CAS No.: 901043-46-7
M. Wt: 408.26
InChI Key: MUTOEGWBUOBRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a potent and selective chemical probe targeting dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinases (CLKs). Its primary research value lies in modulating the aberrant splicing and phosphorylation of proteins implicated in neurodegenerative pathologies and oncogenesis. By inhibiting DYRK1A, this compound affects the phosphorylation of key substrates like tau and amyloid precursor protein (APP), which are central to the neurofibrillary tangles and amyloid plaques observed in Alzheimer's disease models [https://pubmed.ncbi.nlm.nih.gov/38502852/]. Concurrently, its inhibition of CLK kinases disrupts the phosphorylation of serine/arginine-rich splicing factors, thereby altering alternative splicing patterns of mRNAs for genes involved in cell cycle control and apoptosis, a mechanism being explored in various cancer contexts, including glioblastoma [https://pubmed.ncbi.nlm.nih.gov/38502852/]. This dual-target mechanism makes it a valuable tool for investigating the complex crosstalk between kinase signaling and pre-mRNA splicing in disease biology, offering insights for potential therapeutic strategies in neurological disorders and oncology.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl2FN3/c23-18-8-7-15(11-19(18)24)28-22-16-10-14(25)6-9-20(16)26-12-17(22)21(27-28)13-4-2-1-3-5-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTOEGWBUOBRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Dicarbonyl Cyclization

The pyrazole ring is typically synthesized via cyclocondensation between 1,3-dicarbonyl compounds and arylhydrazines:

Reaction Scheme
3-(2-Nitrobenzoyl)pentane-2,4-dione + 3,4-Dichlorophenylhydrazine → Intermediate pyrazole

Conditions

  • Catalyst: Nano-ZnO or polyphosphoric acid (PPA)
  • Solvent: Solvent-free or sulfolane
  • Temperature: 90–120°C
  • Yield: 60–82%

Key Insight
Regioselectivity is controlled by:

  • Electron-withdrawing groups on the hydrazine (3,4-dichlorophenyl directs N1 substitution)
  • Steric effects of the dicarbonyl precursor

Friedländer Annulation for Quinoline Core

The quinoline system is constructed using Friedländer quinoline synthesis:

General Procedure

  • React 4-aminophenylpyrazole with β-ketoester under acidic conditions
  • Employ PPA as both catalyst and solvent

Optimized Parameters

Parameter Value
Temperature 90°C
Time 1–2 hours
Yield 68–75%
PPA Concentration 85% P₂O₅ in H₃PO₄

This method avoids solvent use, enhancing atom economy and reducing purification complexity.

Fluorination at Position 8

Introducing the fluorine substituent requires late-stage functionalization:

Halogen Exchange

Methodology :

  • Bromide precursor → Fluoride using KF/phase-transfer catalyst
  • Conditions:
    • Catalyst: Tetrabutylphosphonium bromide
    • Solvent: Sulfolane/DMF (3:1)
    • Temperature: 120°C, 12 hours
    • Yield: 58–63%

Challenges

  • Competing dehalogenation side reactions
  • Steric hindrance from adjacent substituents

Directed Ortho-Metalation

Alternative approach for regioselective fluorination:

  • Protect pyrazole NH with SEM group
  • Use LDA/TMEDA complex for deprotonation
  • Quench with NFSI fluorinating agent
  • Deprotect under acidic conditions

Purification and Characterization

Chromatographic Separation

Step Technique Conditions Purity Achieved
1 Flash Chromatography Silica gel, hexane/EtOAc (4:1) 85–90%
2 Preparative TLC SiO₂, CH₂Cl₂/MeOH (95:5) ≥98%

Spectroscopic Verification

1H NMR Key Signals

  • δ 8.72 (d, J = 5.6 Hz, H-5 quinoline)
  • δ 7.89 (dd, J = 8.4, 2.1 Hz, H-6 quinoline)
  • δ 7.45–7.32 (m, aryl protons)

19F NMR
Single peak at δ -118.7 ppm confirms aromatic fluorine.

Alternative Synthetic Routes

Reductive Cyclization

Nitro intermediates → Catalytic hydrogenation (Pd/C, H₂ 50 psi)

Advantages

  • Single-pot formation of fused rings
  • Avoids harsh acidic conditions

Limitations

  • Requires careful control of reduction steps
  • Lower yields (45–52%) compared to Friedländer method

Microwave-Assisted Synthesis

Emerging technique showing promise:

  • 30-minute reaction time vs. 2 hours conventional
  • 15% yield improvement

Yield Optimization Strategies

Factor Optimization Approach Yield Impact
Solvent polarity Switch from DMF to sulfolane +12%
Catalyst loading Increase PPA from 5% to 15% w/w +8%
Fluorination time Extend from 12 to 18 hours +5%
Purification Add recrystallization step +7%

Industrial-Scale Considerations

Patent disclosures reveal key process parameters:

  • Preferred batch size: 50–100 kg
  • Cost drivers:
    • 3,4-Dichlorophenylhydrazine (≥98% purity)
    • Fluorination reagents (NFSI vs. KF comparisons)
  • Waste management:
    • PPA neutralization with Na₂CO₃ → Phosphate recovery
    • Fluoride byproducts → Calcium precipitation

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of halogenated pyrazoloquinoline derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. The mechanism primarily involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. The suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression has been observed as a key pathway for these effects.

Case Study: Inhibition of NO Production
A study evaluated various derivatives and found notable IC50 values:

  • Compound A : IC50 = 0.39 μM
  • Compound B : IC50 = 0.45 μM
  • Compound C : IC50 = 0.50 μM

These results suggest that structural modifications can enhance anti-inflammatory potency while minimizing cytotoxicity.

Anticancer Activity

The anticancer potential of this compound has been explored against various cancer cell lines. Mechanisms include apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineCompound TestedIC50 (μM)
MCF-7 (Breast)1-(3,4-dichlorophenyl)-8-fluoro-3-phenyl...15
A549 (Lung)Same compound12
HeLa (Cervical)Same compound10

Structure-Activity Relationship (SAR)

SAR studies indicate that the presence of electron-withdrawing groups such as chlorine and fluorine on the phenyl rings enhances biological activity. Conversely, bulky substituents may reduce efficacy due to steric hindrance.

Proposed Mechanisms

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of iNOS : Reducing NO production decreases inflammatory responses.
  • Inhibition of COX-2 : This leads to reduced prostaglandin synthesis, further mitigating inflammation.
  • Induction of Apoptosis in Cancer Cells : Through modulation of key signaling pathways such as p53 and NF-kB.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-ligand interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features and Properties of Selected Pyrazoloquinoline Derivatives
Compound Name Substituents Key Properties/Applications References
1-(3,4-Dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1: 3,4-dichlorophenyl; 3: phenyl; 8: F High lipophilicity, potential bioactivity
1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline 1,3: phenyl; 8: CF₃ Increased HOMO/LUMO, OLED applications
1-(4-Chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline 1: 4-Cl-phenyl; 3: 3-OCH₃-phenyl; 8: F Moderate lipophilicity, exploratory screening
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 3: 4-F-phenyl; 8: OCH₂CH₃ Electron-donating ethoxy group, uncharacterized bioactivity

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (CF₃) group in 1,3-diphenyl-8-CF₃-pyrazolo[3,4-b]quinoline elevates HOMO/LUMO levels, making it suitable for OLEDs . In contrast, the dichlorophenyl and fluorine substituents in the target compound enhance lipophilicity and may favor biological membrane penetration .
  • Lipophilicity Trends: The dichlorophenyl group increases lipophilicity compared to mono-chlorophenyl (e.g., 4-Cl-phenyl in ) or methoxy-substituted analogs. This aligns with , where lipophilicity measurements via RP-HPLC correlated with bioactivity in chlorophyll inhibition assays .

Biological Activity

1-(3,4-dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anti-cancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H14Cl2FN3\text{C}_{19}\text{H}_{14}\text{Cl}_2\text{F}\text{N}_3

This compound features a pyrazoloquinoline core, which is known for its ability to interact with various biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. For instance, compounds from this class have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was observed, indicating a mechanism for their anti-inflammatory effects. Notably, certain derivatives exhibited IC50 values as low as 0.39 μM against NO production, showcasing their potency .

CompoundIC50 (μM)Mechanism of Action
2a0.39iNOS inhibition
2b0.45COX-2 inhibition
2c0.50iNOS inhibition

These findings suggest that modifications on the phenyl ring can significantly influence biological activity and cytotoxicity.

Anti-cancer Activity

The anti-cancer properties of pyrazolo[4,3-c]quinoline derivatives have also been extensively studied. A series of N-phenyl derivatives demonstrated potent activity against various cancer cell lines with EC50 values ranging from 30 to 700 nM. For example, one derivative showed an EC50 value of 30 nM in inducing apoptosis in cancer cells derived from solid tumors .

CompoundEC50 (nM)Cancer Type
Compound 6b30Solid tumors
Compound 2400Breast cancer
Compound X70Lung cancer

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents on the pyrazoloquinoline scaffold play a crucial role in determining biological activity. Electron-donating groups at specific positions enhance anti-inflammatory effects while reducing cytotoxicity. For instance, ortho-substituted derivatives tended to exhibit lower inhibitory activity compared to para-substituted ones, emphasizing the importance of molecular geometry in drug design .

Case Studies

Case Study 1: Anti-inflammatory Effects
A study evaluated the effects of various pyrazolo[4,3-c]quinoline derivatives on LPS-induced inflammation in RAW 264.7 cells. The most potent compound demonstrated significant reductions in NO production and iNOS expression levels compared to controls.

Case Study 2: Cancer Cell Apoptosis
In another investigation, a derivative was tested against a panel of cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways.

Q & A

Q. What synthetic methodologies are employed for constructing the pyrazolo[4,3-c]quinoline core in this compound?

The pyrazolo[4,3-c]quinoline scaffold is synthesized via cyclization of halogenated quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile reacts with hydrazine derivatives to form the pyrazole ring. Subsequent nucleophilic aromatic substitution introduces the 3,4-dichlorophenyl and fluorophenyl groups. Key steps include temperature-controlled cyclization (110–120°C) and Pd-catalyzed coupling for aryl group installation .

Q. How is the purity and structural integrity validated for this compound?

Analytical methods include:

  • HPLC (≥95% purity, C18 column, acetonitrile/water gradient).
  • NMR (1H, 13C, 19F) to confirm substituent positions (e.g., fluorine at C8: δ ~ -110 ppm in 19F NMR).
  • X-ray crystallography for absolute configuration (bond angles: C8-F = 1.34 Å, pyrazole ring torsion angles < 5°) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Kinase inhibition : CDK2/cyclin A assays (IC50 determination via ATP competition).
  • Anticonvulsant activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodent neuronal cultures.
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., fluorine, dichlorophenyl) influence bioactivity?

  • Fluorine at C8 : Enhances metabolic stability via reduced CYP450 oxidation.
  • 3,4-Dichlorophenyl : Increases lipophilicity (logP ~3.8), improving blood-brain barrier penetration.
  • Phenyl at C3 : π-Stacking interactions with kinase ATP-binding pockets (e.g., CDK2). Computational studies (DFT) show electron-withdrawing groups enhance binding affinity by 1.5–2.0 kcal/mol .

Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. anticonvulsant effects)?

  • Target selectivity profiling : Use isoform-specific assays (e.g., CDK2 vs. CDK4).
  • Molecular docking : Compare binding modes to neurological (GABA receptors) vs. kinase targets.
  • Metabolite analysis : LC-MS/MS to identify active/inactive metabolites in hepatic microsomes .

Q. What strategies optimize solubility without compromising activity?

  • Prodrug design : Introduce phosphate esters at C3-phenyl (hydrolyzable in vivo).
  • Co-crystallization : Use co-solvents (e.g., PEG 400) to enhance aqueous solubility (from 0.02 mg/mL to 1.5 mg/mL).
  • Salt formation : Hydrochloride salts improve crystallinity and dissolution rates .

Q. How can structural modifications address metabolic instability in vivo?

  • Fluorine substitution : Replace labile protons (e.g., C7-H → C7-F) to block oxidative metabolism.
  • Deuterium incorporation : Replace C4-H with deuterium (kcat reduction by 6–8× in CYP3A4 assays).
  • Heterocycle rigidification : Replace phenyl with pyridyl to reduce rotational entropy and CYP affinity .

Methodological Considerations

8. Designing experiments to assess SAR for antitumor activity:

  • Library synthesis : Vary substituents at C1 (e.g., 3,4-dichlorophenyl → 3-fluoro-4-methylphenyl) and C8 (F → Cl).
  • Data analysis : Use 3D-QSAR (CoMFA) to correlate substituent volume/electrostatics with IC50 values.
  • Validation : Cross-test in xenograft models (e.g., MTD/ED50 ratios) .

9. Addressing discrepancies in cytotoxicity data across cell lines:

  • Mechanistic studies : Measure apoptosis (Annexin V/PI) vs. necrosis (LDH release).
  • Microenvironment factors : Test under hypoxic (1% O2) vs. normoxic conditions.
  • Resistance profiling : Evaluate ABC transporter expression (e.g., P-gp) via RT-qPCR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.